藤次苷 D

描述

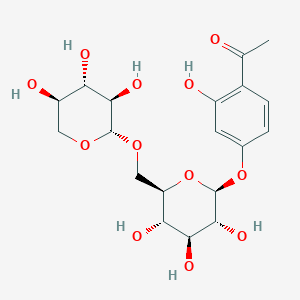

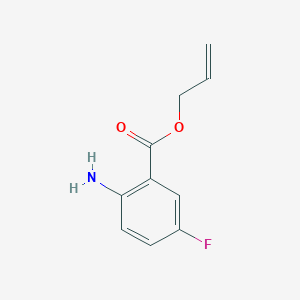

Bungeiside D is one of the four new glucosides (Bungeiside A, B, C, and D) that were isolated from the roots of Cynanchum bungei DECNE . It is a compound that has been studied for its potential medicinal properties .

Molecular Structure Analysis

The molecular structure of Bungeiside D was determined by chemical and spectroscopic methods, including two-dimensional nuclear magnetic resonance (2D NMR) techniques . The specific details of the molecular structure are not provided in the available resources.科学研究应用

分离和表征

藤次苷 D 与其他葡萄糖苷(如藤次苷 A、B 和 C)一起从马兜铃藤的根中分离出来。这些化合物的结构是使用化学和光谱方法确定的,特别是二维核磁共振 (2D NMR) 技术。这项研究为理解藤次苷 D 的化学性质及其在科学研究中的潜在应用奠定了基础 (Li et al., 1992)。

分离和纯化技术

开发了一种高速逆流色谱 (HSCCC) 方法,用于从马兜铃藤中分离和纯化藤次苷 A、B 和 D。该方法被证明可以有效分离结构相似、浓度低、极性高的组分,例如藤次苷 D (Sun et al., 2011)。

药理研究

虽然对藤次苷 D 的直接研究有限,但对密切相关化合物和物种的研究提供了对潜在药理应用的见解。例如,作为传统中药的丹参(Salvia miltiorrhiza Bunge)已显示出对结肠癌和前列腺癌患者的保护作用。丹参中的生物活性化合物,如二氢异丹参酮 I,抑制癌细胞增殖并诱导细胞凋亡,这表明藤次苷 D 在肿瘤学中存在潜在的研究途径 (Lin et al., 2017), (Wu et al., 2017)。

未来方向

The future directions for the research on Bungeiside D could involve further exploration of its potential medicinal properties, detailed analysis of its synthesis process, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards. More comprehensive and detailed studies are needed to fully understand the potential of Bungeiside D .

属性

IUPAC Name |

1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12/c1-7(20)9-3-2-8(4-10(9)21)30-19-17(27)15(25)14(24)12(31-19)6-29-18-16(26)13(23)11(22)5-28-18/h2-4,11-19,21-27H,5-6H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOIOWJTRVFMHP-BMVMOQKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164279 | |

| Record name | Bungeiside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bungeiside D | |

CAS RN |

149475-54-7 | |

| Record name | Bungeiside D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149475547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bungeiside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)

![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)